molecular formula C4H5BrN2O B13912770 4-Bromo-2-methyl-pyrazol-3-ol CAS No. 1935996-83-0

4-Bromo-2-methyl-pyrazol-3-ol

Katalognummer: B13912770
CAS-Nummer: 1935996-83-0
Molekulargewicht: 177.00 g/mol
InChI-Schlüssel: VRBLLHOOEXCQLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-methyl-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of a bromine atom and a hydroxyl group in this compound makes it an interesting compound for various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-methyl-1H-pyrazole with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Wirkmechanismus

The mechanism of action of 4-Bromo-2-methyl-pyrazol-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2-methyl-pyrazol-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Eigenschaften

CAS-Nummer

1935996-83-0

Molekularformel

C4H5BrN2O

Molekulargewicht

177.00 g/mol

IUPAC-Name

4-bromo-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C4H5BrN2O/c1-7-4(8)3(5)2-6-7/h2,6H,1H3

InChI-Schlüssel

VRBLLHOOEXCQLQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C(=CN1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.